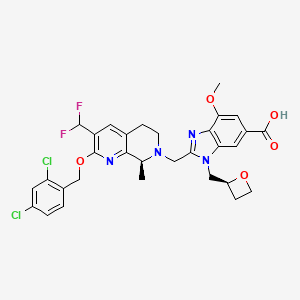
GLP-1R agonist 20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucagon-like peptide-1 receptor agonist 20 is a small molecule that activates the glucagon-like peptide-1 receptor. This receptor is a class B G-protein coupled receptor primarily expressed in pancreatic beta cells. Activation of this receptor by glucagon-like peptide-1 receptor agonist 20 stimulates insulin secretion, promotes beta cell proliferation, and enhances beta cell survival, making it a valuable tool in the management of type 2 diabetes and obesity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 20 involves a series of chemical reactions, including peptide synthesis and chemical modifications. One common method involves the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . This semisynthesis protocol simplifies the scale-up manufacturing process.
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 20 typically involves large-scale peptide synthesis using solid-phase peptide synthesis techniques. This method allows for the efficient production of high-purity peptides. The final product is then purified using high-performance liquid chromatography to ensure its quality and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: Glucagon-like peptide-1 receptor agonist 20 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the peptide structure and enhancing its stability and activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of glucagon-like peptide-1 receptor agonist 20 include protecting groups, coupling agents, and reducing agents. Reaction conditions often involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields and product purity .
Major Products Formed: The major products formed from these reactions include the final glucagon-like peptide-1 receptor agonist 20 peptide with specific chemical modifications that enhance its receptor binding affinity and biological activity .
Wissenschaftliche Forschungsanwendungen
Glucagon-like peptide-1 receptor agonist 20 has a wide range of scientific research applications. In chemistry, it serves as a valuable tool for studying peptide-receptor interactions and receptor activation mechanisms. In biology, it is used to investigate the role of glucagon-like peptide-1 receptor signaling in glucose homeostasis and beta cell function .
In medicine, glucagon-like peptide-1 receptor agonist 20 is utilized in the treatment of type 2 diabetes and obesity. It has been shown to improve glycemic control, promote weight loss, and reduce the risk of cardiovascular events .
Wirkmechanismus
The mechanism of action of glucagon-like peptide-1 receptor agonist 20 involves its binding to the glucagon-like peptide-1 receptor on pancreatic beta cells. This binding activates the receptor, leading to the stimulation of insulin secretion, inhibition of glucagon release, and promotion of beta cell proliferation and survival . The activation of the receptor also triggers downstream signaling pathways that regulate glucose homeostasis and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Glucagon-like peptide-1 receptor agonist 20 is unique in its ability to activate the glucagon-like peptide-1 receptor with high affinity and specificity. Similar compounds include exendin-4, liraglutide, and semaglutide, which also activate the glucagon-like peptide-1 receptor but may differ in their pharmacokinetic properties and clinical applications .
List of Similar Compounds:- Exendin-4
- Liraglutide
- Semaglutide
- Dulaglutide
- Albiglutide
These compounds share similar mechanisms of action but may vary in their duration of action, administration routes, and therapeutic indications .
Eigenschaften
Molekularformel |
C31H30Cl2F2N4O5 |
|---|---|
Molekulargewicht |
647.5 g/mol |
IUPAC-Name |
2-[[(8S)-2-[(2,4-dichlorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H30Cl2F2N4O5/c1-16-27-17(9-22(29(34)35)30(37-27)44-15-18-3-4-20(32)12-23(18)33)5-7-38(16)14-26-36-28-24(39(26)13-21-6-8-43-21)10-19(31(40)41)11-25(28)42-2/h3-4,9-12,16,21,29H,5-8,13-15H2,1-2H3,(H,40,41)/t16-,21-/m0/s1 |
InChI-Schlüssel |
QNYQUEPRBLPQPP-KKSFZXQISA-N |
Isomerische SMILES |
C[C@H]1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3C[C@@H]5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6)Cl)Cl |
Kanonische SMILES |
CC1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3CC5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12378197.png)
![4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B12378203.png)
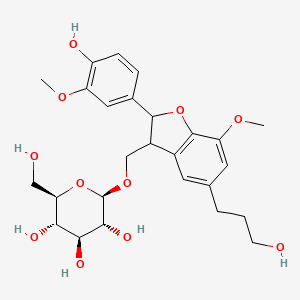
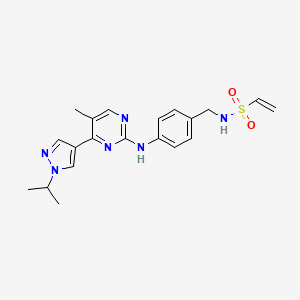
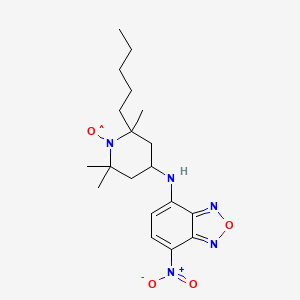



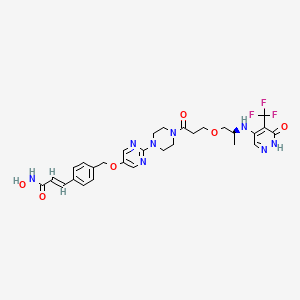
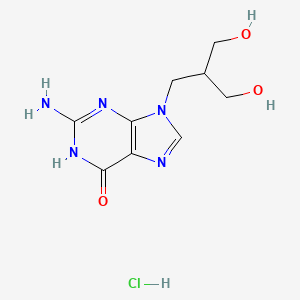
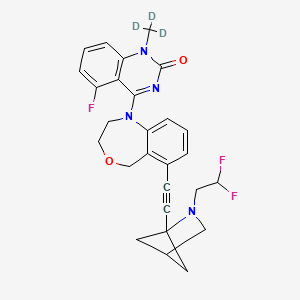
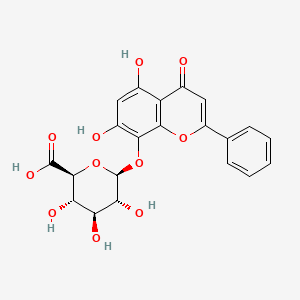

![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
